molecular formula C19H13ClN4O3S B11364074 N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11364074
M. Wt: 412.8 g/mol
InChI Key: VCDTWARGENDADS-UHFFFAOYSA-N
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Description

N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran ring, a thiadiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves the use of chlorophenyl isocyanate in the presence of a base to form the carbamoyl linkage.

    Formation of the Thiadiazole Ring: This can be accomplished through the reaction of appropriate thiosemicarbazide derivatives with carboxylic acid derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide can be compared with similar compounds such as:

    N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-methyl-1,2,3-thiadiazole-5-carboxylate: Differing by the ester group, which may affect its reactivity and biological activity.

    N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-methyl-1,2,3-thiadiazole-5-sulfonamide: Featuring a sulfonamide group, which can influence its solubility and interaction with biological targets.

Properties

Molecular Formula

C19H13ClN4O3S

Molecular Weight

412.8 g/mol

IUPAC Name

N-[2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C19H13ClN4O3S/c1-10-17(28-24-23-10)19(26)22-15-13-7-2-3-8-14(13)27-16(15)18(25)21-12-6-4-5-11(20)9-12/h2-9H,1H3,(H,21,25)(H,22,26)

InChI Key

VCDTWARGENDADS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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